Home > Products > Screening Compounds P119760 > 2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide -

2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

Catalog Number: EVT-4794130
CAS Number:
Molecular Formula: C19H20ClN3OS
Molecular Weight: 373.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: Quinoline derivatives have shown promising antibacterial and antifungal activities. []
  • Anticancer agents: Certain quinoline-based compounds have demonstrated potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation. []
  • Neurological disorders: Some quinoline derivatives exhibit activity towards neurotransmitter receptors, making them potential candidates for treating neurological disorders. []

1. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: This compound represents a pyridazinone derivative containing a 5-phenyl-1,3,4-oxadiazole moiety. The research primarily focuses on its crystal structure, highlighting characteristic C—H⋯N and C—H⋯O contacts within its crystal packing. []

2. N-[3-(dimethylamino)propyl]methacrylamide (4) and N-[3-(dimethylamino)propyl]acrylamide (5) []

  • Compound Description: These compounds are alkaline monomers used in the synthesis of polymers exhibiting lower critical solution temperature (LCST) behavior in water. The dimethylamino group within these compounds influences their LCST behavior, which can be further modulated through N-oxidation or the formation of polymer-inclusion complexes. []

3. (3-{[(Z)-5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indol-1-yle]carbonylamino}propyl)trimethylammonium chloride []

  • Compound Description: This compound is a potential cartilage-targeted antirheumatic drug. Its development involved the synthesis of a carbon-14 labeled form for pharmacokinetic studies. The synthesis started with N-[3-(dimethylamino)propyl]-5-chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide and involved the incorporation of a [14C] label. []

4. FR247304 (5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone) []

  • Compound Description: FR247304 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, exhibiting neuroprotective effects in experimental models of cerebral ischemia. It acts by preventing PARP activation and the subsequent depletion of NAD, thereby protecting neurons from damage. []

5. [1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide [, , ]

  • Compound Description: This compound represents a complex heterocyclic system incorporating a 3-chlorothiophene moiety. Its synthesis involves multiple steps, including a key step using a formamidine acetate reagent. [, , ]

6. 5-Chloro-1-[(E)-3-(dimethylamino)acryloyl]-3-methyl-1H-benzimidazol-2(3H)-one and 6-chloro-1-[(E)-3-(dimethylamino)acryloyl]-3-methyl-1H-benzimidazol-2(3H)-one []

  • Compound Description: These compounds are isomers resulting from a diazepine ring contraction reaction. They are characterized by a benzimidazolone core substituted with a chlorine atom at either the 5- or 6-position and a dimethylaminoacryloyl group. []

7. 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) []

  • Compound Description: GR-55562 and its O-methylated analogs were investigated to understand the relationship between their alkylamino side chain conformation and their binding affinity and intrinsic activity at 5-HT1B receptors. While GR-55562 and certain analogs act as neutral antagonists, other analogs with modifications in the alkylamino side chain exhibit partial agonist activity. []

8. 5-Chloro-3-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide []

  • Compound Description: This compound features an indole core structure with a chlorine substituent and an amide side chain containing a morpholine ring. Crystallographic studies reveal its molecular conformation and intermolecular interactions, particularly N—H⋯O hydrogen bonds leading to centrosymmetric dimers. []

9. 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol []

  • Compound Description: This compound is characterized by a thioxanthene core with a trifluoromethyl and a dimethylaminopropyl substituent. The crystal structure analysis reveals details about its conformation, bond angles, and intermolecular interactions, including O—H⋯N and C—H⋯S hydrogen bonds. []

10. 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline []

  • Compound Description: This compound features a complex structure incorporating a quinoline ring system, a thiophene ring, and a dihydropyrazole ring. Its crystal structure reveals the spatial arrangement of these ring systems and the weak intermolecular C—H⋯N hydrogen bonds that contribute to its crystal packing. []

11. 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide [] * Compound Description: This compound is a pyrrole derivative incorporating a chlorine atom, an amide, and a 1,3-oxazole fragment. It exhibits potent anti-staphylococcal activity, highlighting its potential as an antimicrobial agent. []* Relevance: The presence of a chlorine atom and an amide group, key structural elements also found in 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide, suggests a potential common pharmacophore between these compounds, particularly in the context of antimicrobial activity.

12. 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide []* Compound Description: This pyrrole derivative contains a chlorine atom, an amide group, a 1,3-oxazole ring, and a dimethylaminosulfonylphenyl substituent. It demonstrates significant anti-staphylococcal activity, marking its potential as an antimicrobial agent. []* Relevance: This compound shares with 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide the presence of both a chlorine atom and a dimethylamino group. While these groups are arranged differently within the molecule, their presence suggests possible shared functionalities or a common pharmacophore, especially concerning antimicrobial activity.

13. 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide []* Compound Description: This compound is another pyrrole derivative incorporating two chlorine atoms, an amide group, and a 1,3-oxazole ring. It exhibits potent antifungal activity, particularly against Candida albicans and Aspergillus niger, making it a promising candidate for antifungal drug development. []* Relevance: This compound, along with 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide, belongs to the class of chloro-substituted heterocyclic carboxamides. The presence of the chlorine atom and the amide group in both compounds suggests these structural features may play a crucial role in their biological activities, potentially as pharmacophores.

14. 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ) []

  • Compound Description: NTCHMTQ is a quinazoline derivative known for its antiproliferative and apoptosis-inducing activity against murine L1210 leukemia cells. Its mechanism involves the induction of reactive oxygen species (ROS), activation of caspases, and mitochondrial-mediated apoptosis. []

15. 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813) []* Compound Description: YM-47813, a benzamide derivative, acts as a potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist. It effectively enhances gastric motility and gastric emptying. The molecule features a conformationally restricted amine due to the repulsion from neighboring substituents. []* Relevance: Though structurally different in some aspects, YM-47813 shares the 4-amino-5-chlorobenzamide core structure with 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide. This similarity suggests that the target compound might also interact with the 5-HT4 receptor or related targets, potentially influencing gastrointestinal motility.

16. 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide (57b) [] * Compound Description: Compound 57b is a benzamide derivative designed as a potent and selective gastrokinetic agent. It exhibits comparable gastrokinetic activity to AS-4370 but lacks dopamine D2 receptor antagonist activity. Its structure features a 3-pyridylmethyl substituent on the morpholine ring. []* Relevance: This compound and 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide both belong to the 4-amino-5-chlorobenzamide class of compounds. Although their structures differ in other aspects, particularly the presence of the thiophene and quinoline rings in the target compound, the shared core structure suggests a potential for overlapping pharmacological activities, especially in the context of gastrointestinal effects.

17. N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine []

  • Compound Description: This compound represents a quinazoline derivative containing an imidazole ring. The research emphasizes its synthesis through nucleophilic substitution and characterization via NMR spectroscopy and X-ray diffraction. []

18. Bis(3-dimethylamino-1,1-dimethylpropyl) tin dichloride ([Me2NCH2CH2C(Me2)]2SnCl2 (5)), Dimethyl(3-dimethylamino-1,1-dimethylpropyl) chlorostannane (Me2ClSnC(Me2)CH2CH2NMe2 (6)), 1,1,2,2-tetramethyl-1,2-bis(3-dimethylamino-1,1-dimethylpropyl) distannane ([Me2SnC(Me2)CH2CH2NMe2]2 (7)), 3-dimethylamino-(1,1-dimethyl)propyl tin (II) chloride (Me2NCH2CH2C(Me2)SnCl (8)), Hexakis(3-dimethylamino-1,1-dimethylpropyl) cyclotristannane ([{Me2NCH2CH2C(Me2)]2Sn}3 (9a)), and [Me2NCH2CH2C(Me2)SnCl]3 · SnCl2 (10) []

  • Compound Description: These compounds represent a series of organotin compounds synthesized using the Grignard reagent Me2NCH2CH2C(Me2)MgCl. The study focuses on their synthesis, characterization, and structural analysis using NMR spectroscopy, Mossbauer spectroscopy, and X-ray diffraction. []

19. 2-cyano-3-(dimethylamino)-N-phenylacrylamide (2a) []

  • Compound Description: This compound is a key intermediate in the synthesis of 2-chloro-3-cyanoquinolines, which are investigated for their potential fungicidal activity. It is synthesized using the Vilsmeier reaction with DMF and POCl3. []

20. 2-Chloro-2'-deoxyadenosine (2-CdA, cladribine) []

  • Compound Description: Cladribine is a purine nucleoside analog used as a chemotherapeutic agent. The research focuses on its practical synthesis, involving N9 alkylation and glycosylation reactions, starting from readily available materials like guanosine or 2,6-dichloropurine. []

21. 3-(Dimethylamino)-2,2-dimethyl(1-15N)-2H-azirine []

  • Compound Description: This isotopically labeled compound is a valuable tool for mechanistic studies of reactions involving NH-acidic heterocycles. Its synthesis and use in elucidating reaction mechanisms, specifically ring expansion and transannular ring contraction reactions, are highlighted in the paper. []

22. 8-chloro-2,3-dihydro-4-hydroxy-1-methyl-3-(2-thienyl)-1H-1,2-diazepino[3,4-b]quinoxaline-5-carbonitrile (6) []

  • Compound Description: Compound 6 serves as a key intermediate in the synthesis of a series of 1,2-diazepino[3,4-b]quinoxaline derivatives with algicidal activity. It's prepared through a multi-step synthesis involving the reaction of a quinoxaline N-oxide with thiophene-2-carbaldehyde followed by a reaction with 2-chloroacrylonitrile. []

23. (-)-6-chloro-2,2-dimethyl-1'-[3-(4-hydroxypiperidino)propyl] -spiro-[chroman-4,4'-imidazolidine]-2',5' -dione []

  • Compound Description: This compound is a chroman derivative designed and synthesized for its potential antiarrhythmic activity. It exhibited greater efficacy than standard antiarrhythmic agents in preclinical models of ventricular arrhythmia. []

24. 3,8-dichloro-6-ethyl-1,2,5,7-tetramethyl-BODIPY (1a) []

  • Compound Description: This compound is an asymmetric BODIPY (boron-dipyrromethene) dye containing chloro substituents and a reactive methyl group. Its synthesis and reactivity were investigated, demonstrating its versatility as a building block for various functionalized BODIPY dyes with tunable photophysical properties. []

25. 3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide []

  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. A highly sensitive UPLC-QDa method was developed for its trace level quantification during drug development. []

26. Dichloro[4-methoxy-2,2,N,N-tetramethylbut-(Z)-3-enylamine]palladium(II) (6) []

  • Compound Description: This palladium complex features a vinyl ether chelate and serves as an intermediate in the synthesis of more complex palladium compounds. Its crystal structure and its conversion into a di-µ-chloro-bridged dipalladium complex are described in detail. []

27. N-Aryl-N′-(4-chloro-2-alkylthio-5-methylbenzenesulfonyl)guanidines []

  • Compound Description: These compounds represent a class of sulfonylguanidine derivatives synthesized and investigated for their potential biological activities. []

28. 2-(4-n-Pentyloxylphenyl)-5-chloro-pyrimidine []* Compound Description: This pyrimidine derivative, containing a chlorine atom and a pentyloxylphenyl substituent, was synthesized via a multi-step process involving a cyclization reaction. []* Relevance: The presence of a chlorine atom in this compound, while within a different structural context than 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl]-4-quinolinecarboxamide, emphasizes the significance of halogen substituents in organic synthesis and their potential impact on the properties of the resulting molecules.

29. Cisapride (+)-tartrate []* Compound Description: This compound, a substituted benzamide derivative, is a gastroprokinetic agent. Its absolute configuration was determined using X-ray crystallography, revealing a double salt structure comprising two diastereomers in a 1:1 ratio. []* Relevance: While structurally distinct from 2-(5-chloro-2-thienyl)-N-[3-(dimethylamino)propyl)-4-quinolinecarboxamide, Cisapride highlights the importance of benzamide derivatives in medicinal chemistry, particularly in treating gastrointestinal disorders. This suggests a potential avenue for investigating the target compound for similar pharmacological activities.

30. 2-substituted 3-dimethylamino-5,6-methylenedioxyindenes [, ]

  • Compound Description: This series of indene derivatives acts as calcium antagonists and was studied for its effects on isolated smooth muscle preparations, isolated hearts, and coronary vessels. They demonstrated the ability to relax contracted coronary vessels and increase coronary flow. [, ]

31. (5R,10S)-(+)-5-methyl- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate (MK-801) []

  • Compound Description: MK-801 is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its effects on circling behavior in hemiparkinsonian monkeys were investigated, revealing its potential to influence motor symptoms but also highlighting potential for central nervous system depression at higher doses. []

32. 5-Chloro-2-thienyl Group []

  • Compound Description: This specific chemical moiety is a structural feature incorporated into a series of N-piperazinyl quinolone derivatives designed and synthesized as potential antimicrobial agents. []

33. (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) []

  • Compound Description: Compound 4 is a crucial intermediate in synthesizing various bioactive compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. The research focuses on optimizing the synthesis of this compound to enable the production of its derivatives. []

34. 2,2-dialkyl-1'-(N-substituted aminoalkyl)-spiro-(chroman-4,4'-imidazolidine)-2',5'-diones []

  • Compound Description: This class of compounds represents a novel series of chroman derivatives synthesized and evaluated for their antiarrhythmic activity. The research highlights their potential use in treating ventricular arrhythmia, demonstrating their effectiveness in preclinical models. []

35. (Me2NCH2CH2CH2)2TlCl (1), (Me2NCH2CH2CH2)2TlMe (2), (Me2NCH2CH2CH2)3Tl (3), Me2NCH2CH2CH2TlCl2 (4), and Me2NCH2CH2CH2TlMe2 (5) []

  • Compound Description: These compounds represent a series of organothalium compounds synthesized and characterized using NMR spectroscopy. The study focuses on their preparation, properties, and structural features. []

Properties

Product Name

2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

Molecular Formula

C19H20ClN3OS

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C19H20ClN3OS/c1-23(2)11-5-10-21-19(24)14-12-16(17-8-9-18(20)25-17)22-15-7-4-3-6-13(14)15/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,21,24)

InChI Key

QZOZWGYJDFTPNT-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.